![molecular formula C18H20N4O4 B2387263 N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923173-39-1](/img/structure/B2387263.png)

N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

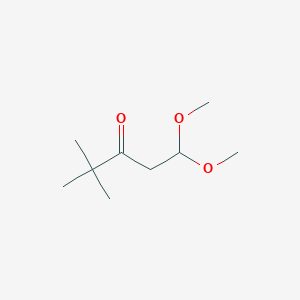

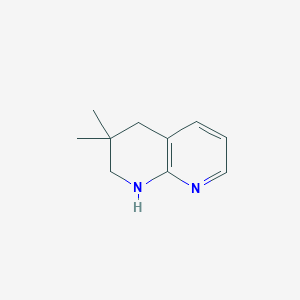

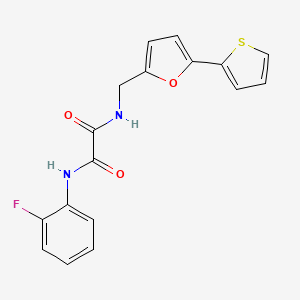

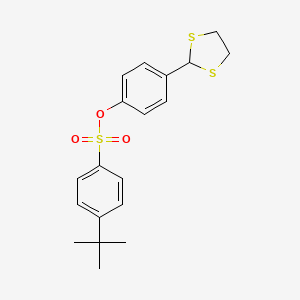

N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.

BenchChem offers high-quality N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, similar in structure to the compound of interest, has demonstrated significant versatility as a kinase inhibitor. This scaffold interacts with kinases in multiple binding modes, particularly at the hinge region of the kinase. Its utility spans across a variety of kinase targets, showcasing its potential in the development of kinase inhibitors for therapeutic applications. The scaffold's flexibility, potency, and selectivity stem from its ability to form additional interactions within the kinase pocket. This review highlights its widespread application in patents and literature, underscoring the scaffold's role as a key element in kinase inhibitor design (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are known for their remarkable functionalities in both organic synthesis and medicinal applications. These compounds, due to their versatile synthetic intermediates and biological significance, have found applications in forming metal complexes, catalyst design, asymmetric catalysis, and especially in medicinal fields with potent anticancer, antibacterial, and anti-inflammatory activities. The review emphasizes the importance of heterocyclic N-oxide motifs in drug development, showcasing their potential in various therapeutic areas (Li et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have shown considerable promise in the synthesis of medicinal and pharmaceutical compounds, including the pyranopyrimidine core which is fundamental for its bioavailability and broader synthetic applications. The review covers the use of various hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are critical for developing lead molecules in the pharmaceutical industry, highlighting the role of hybrid catalysts in advancing medicinal chemistry (Parmar et al., 2023).

Phenothiazines in Medicinal Chemistry

Recent studies on phenothiazines have unveiled a spectrum of biological activities, with new derivatives showing promise in antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial applications. The structural versatility of phenothiazines allows them to interact with various biological systems, offering a rich source of compounds with desirable pharmacological properties. This review underscores the significance of phenothiazines in medicinal chemistry, highlighting their potential in developing new therapeutic agents (Pluta et al., 2011).

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-11-15-16(23)13(18(24)20-10-14(25-2)26-3)9-19-17(15)22(21-11)12-7-5-4-6-8-12/h4-9,14H,10H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXGONFHHHDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NCC(OC)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)

![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)

![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)